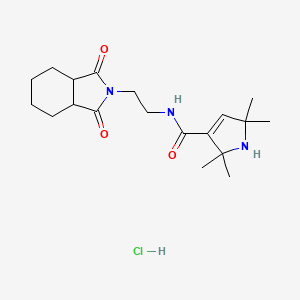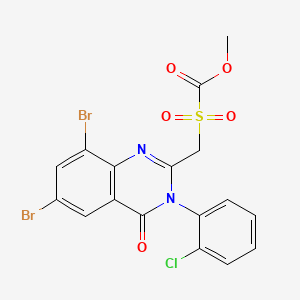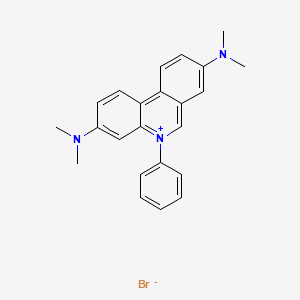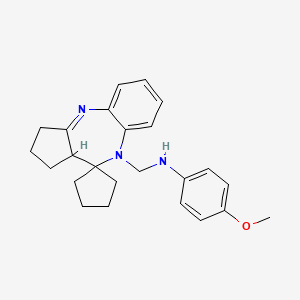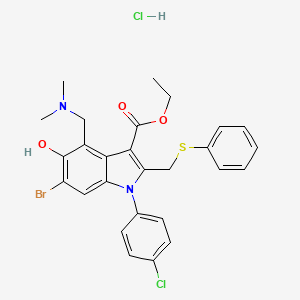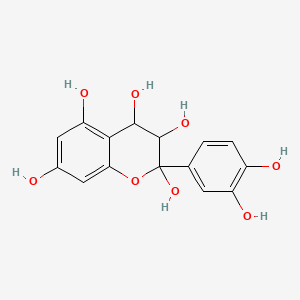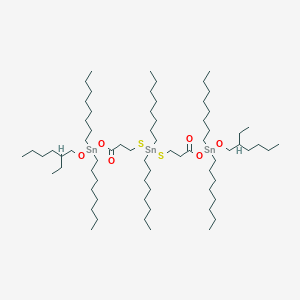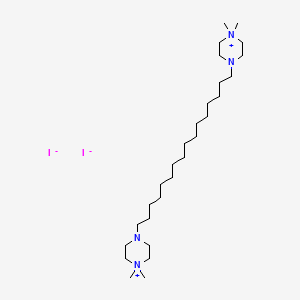
Piperazinium, 4,4'-hexadecamethylenebis(1,1-dimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SD 211-40 is a silicone-based compound known for its defoaming properties. It is widely used in industrial applications due to its effectiveness in very low concentrations. This compound is typically available in a stable emulsion form that is soluble in cool water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of SD 211-40 involves the synthesis of silicone defoamers. The process generally includes the following steps:
Hydrosilylation Reaction: This involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds in the presence of a platinum catalyst.
Emulsification: The resulting silicone oil is emulsified in water using surfactants to form a stable emulsion.
Industrial Production Methods
In industrial settings, SD 211-40 is produced in large quantities using continuous reactors to ensure consistent quality and yield. The process involves:
Mixing: Raw materials are mixed in precise proportions.
Reaction: The mixture undergoes hydrosilylation in a controlled environment.
Emulsification: The silicone oil is emulsified using high-shear mixers to produce a stable emulsion.
Análisis De Reacciones Químicas
Types of Reactions
SD 211-40 primarily undergoes the following types of reactions:
Oxidation: The silicone backbone can be oxidized under harsh conditions.
Hydrolysis: In the presence of water, the silicone bonds can hydrolyze, leading to the formation of silanols.
Substitution: The silicon atoms can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Hydrolysis: Acidic or basic conditions to catalyze the hydrolysis.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Oxidation: Silicones with hydroxyl or carbonyl functionalities.
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted silicones with various functional groups.
Aplicaciones Científicas De Investigación
SD 211-40 has a wide range of applications in scientific research:
Chemistry: Used as a defoaming agent in various chemical reactions to prevent foam formation.
Biology: Employed in biological assays where foam can interfere with the results.
Medicine: Utilized in pharmaceutical formulations to reduce foam during the manufacturing process.
Industry: Widely used in wastewater treatment, paper manufacturing, and food processing to control foam.
Mecanismo De Acción
The defoaming action of SD 211-40 is primarily due to its ability to reduce the surface tension of liquids. The silicone molecules spread over the surface of the foam bubbles, causing them to coalesce and collapse. This action is facilitated by the hydrophobic nature of the silicone backbone and the presence of hydrophilic groups that interact with the liquid phase .
Comparación Con Compuestos Similares
Similar Compounds
Polydimethylsiloxane: Another silicone-based defoamer with similar properties.
Silicone Glycol Copolymers: These compounds also act as defoamers but have different solubility profiles.
Silicone Emulsions: Similar in function but may vary in stability and effectiveness.
Uniqueness
SD 211-40 stands out due to its high effectiveness at very low concentrations and its stable emulsion form, which makes it easy to handle and apply in various industrial processes .
Propiedades
Número CAS |
104623-96-3 |
|---|---|
Fórmula molecular |
C28H60I2N4 |
Peso molecular |
706.6 g/mol |
Nombre IUPAC |
4-[16-(4,4-dimethylpiperazin-4-ium-1-yl)hexadecyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C28H60N4.2HI/c1-31(2)25-21-29(22-26-31)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-30-23-27-32(3,4)28-24-30;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
PNSVMOKFBVIFCX-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCN(CC1)CCCCCCCCCCCCCCCCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


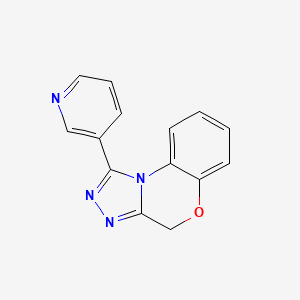
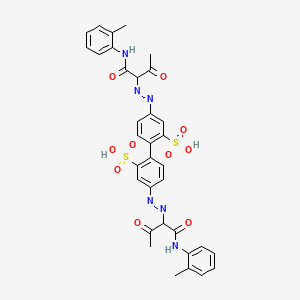
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
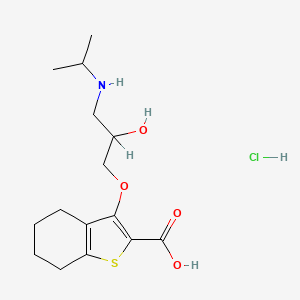
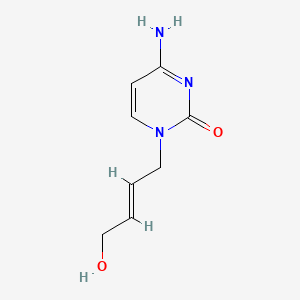
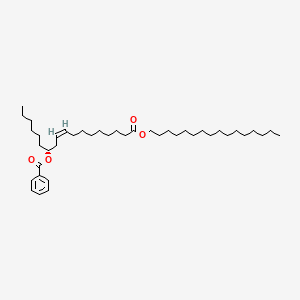
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
